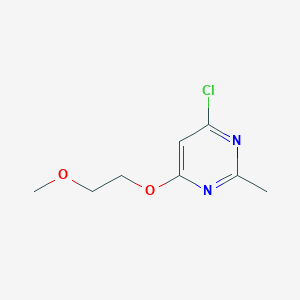
4-Chloro-6-(2-methoxyethoxy)-2-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-(2-methoxyethoxy)-2-methylpyrimidine is a chemical compound with a pyrimidine ring structure substituted with a chlorine atom at the 4-position, a 2-methoxyethoxy group at the 6-position, and a methyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(2-methoxyethoxy)-2-methylpyrimidine typically involves the chlorination of a pyrimidine precursor followed by the introduction of the 2-methoxyethoxy group. One common method involves the reaction of 2-methylpyrimidine with thionyl chloride to introduce the chlorine atom at the 4-position. This is followed by the reaction with 2-methoxyethanol under basic conditions to introduce the 2-methoxyethoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and purification methods are critical factors in the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-6-(2-methoxyethoxy)-2-methylpyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methyl group at the 2-position can be oxidized to form a carboxyl group.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides can be used under basic or neutral conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Oxidation: Pyrimidine carboxylic acids.
Reduction: Dihydropyrimidine derivatives.
Applications De Recherche Scientifique
4-Chloro-6-(2-methoxyethoxy)-2-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Industry: It can be utilized in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-6-(2-methoxyethoxy)-2-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in disease processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
- 4-Chloro-6-(2-methoxyethoxy)quinazoline
- 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
Uniqueness
4-Chloro-6-(2-methoxyethoxy)-2-methylpyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in various applications.
Propriétés
Formule moléculaire |
C8H11ClN2O2 |
|---|---|
Poids moléculaire |
202.64 g/mol |
Nom IUPAC |
4-chloro-6-(2-methoxyethoxy)-2-methylpyrimidine |
InChI |
InChI=1S/C8H11ClN2O2/c1-6-10-7(9)5-8(11-6)13-4-3-12-2/h5H,3-4H2,1-2H3 |
Clé InChI |
LHFMDKJPOYJXMM-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC(=N1)Cl)OCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



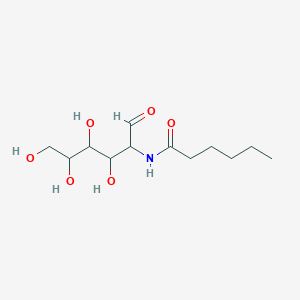
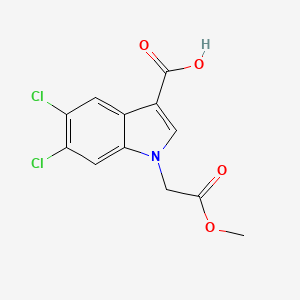


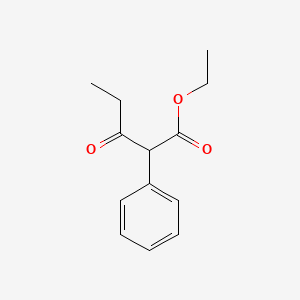
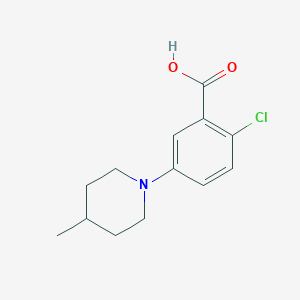
![4-[2-(2-Ethylimidazol-1-yl)ethyl]piperidine](/img/structure/B13890266.png)
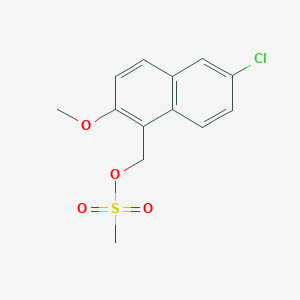
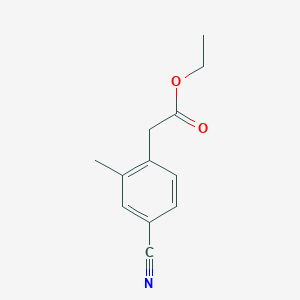
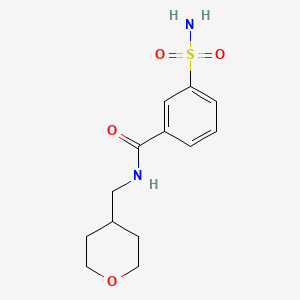
![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]acetamide](/img/structure/B13890297.png)

![Ethyl 2-hydroxy-2-[1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13890305.png)
